ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a thiazole-acetate ester moiety. This structure combines electron-rich aromatic systems with a flexible ester group, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity. Its synthesis likely involves coupling a pyrazolo-oxazine carboxamide with a thiazole-4-yl acetate precursor, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
ethyl 2-[2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-21-12(19)6-9-8-23-14(15-9)16-13(20)10-7-11-18(17-10)4-3-5-22-11/h7-8H,2-6H2,1H3,(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPXECAFBKSLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN3CCCOC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the potential effects of this compound.
Biological Activity
Ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines and features a unique structural composition that includes a fused pyrazole and oxazine ring along with a thiazole moiety. The molecular formula is with a molecular weight of 253.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₄ |
| Molecular Weight | 253.25 g/mol |
| CAS Number | 1448071-87-1 |
Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, this compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor.
Inhibition of PDE4B
One of the primary biological activities attributed to this compound is its role as a PDE4B inhibitor. PDE4B plays a crucial role in regulating inflammatory responses and has been implicated in various diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of this enzyme can lead to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit significant antibacterial effects. For instance, a related compound was reported to possess an IC50 value against Staphylococcus aureus at concentrations as low as 0.5 μM .
Anti-inflammatory Effects
In animal models, compounds similar to this compound have shown substantial anti-inflammatory activity. A study indicated that such compounds could reduce inflammation markers by up to 64% compared to standard treatments like Celecoxib .
Case Studies
Case Study 1: COX-II Inhibition
A comparative study on various pyrazolo derivatives highlighted the effectiveness of certain analogs in inhibiting cyclooxygenase (COX) enzymes. The compound exhibited moderate inhibitory activity against COX-II with an IC50 value ranging between 0.52 μM and 22.25 μM . These findings suggest potential applications in treating inflammatory conditions.
Case Study 2: Antiparasitic Activity
Research exploring the antiparasitic properties of related compounds found that specific derivatives exhibited significant activity against Trypanosoma brucei, a causative agent of African sleeping sickness. The IC50 values for these compounds were notably lower than traditional treatments .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Enzyme Inhibition Profiles
Data from phosphodiesterase 4C (PDE4C) inhibitors highlight substituent-dependent activity:
The target compound’s thiazol-4-yl acetamido group may enhance binding affinity compared to bulkier substituents like difluoromethoxy pyridyl. Chlorophenyl analogues exhibit superior potency, suggesting electron-withdrawing groups improve target interaction .
Physicochemical Properties
- Solubility : Esters (e.g., ethyl carboxylate in SY123697) improve lipophilicity, whereas acetamido-thiazole groups may enhance aqueous solubility via hydrogen bonding .
- logP : Trifluoromethyl-substituted analogues (e.g., 10d–10f in ) have higher logP values (~3.5–4.0) compared to the target compound (estimated ~2.8), impacting membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
